N'-benzyl-N'-methylpentane-1,5-diamine

Catalog No.
S2853380
CAS No.
34987-10-5
M.F
C13H22N2
M. Wt
206.333
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N'-benzyl-N'-methylpentane-1,5-diamine

CAS Number

34987-10-5

Product Name

N'-benzyl-N'-methylpentane-1,5-diamine

IUPAC Name

N'-benzyl-N'-methylpentane-1,5-diamine

Molecular Formula

C13H22N2

Molecular Weight

206.333

InChI

InChI=1S/C13H22N2/c1-15(11-7-3-6-10-14)12-13-8-4-2-5-9-13/h2,4-5,8-9H,3,6-7,10-12,14H2,1H3

InChI Key

PPIDOZCBSCCLAU-UHFFFAOYSA-N

SMILES

CN(CCCCCN)CC1=CC=CC=C1

Solubility

not available

N'-benzyl-N'-methylpentane-1,5-diamine is an organic compound characterized by its molecular formula C13H22N2. This compound belongs to the class of diamines, which are organic compounds containing two amine groups. The structure of N'-benzyl-N'-methylpentane-1,5-diamine includes a benzyl group and a methyl group attached to the nitrogen atoms, contributing to its unique chemical properties and reactivity. It is often utilized in various

  • Oxidation: This compound can be oxidized to form imines or nitriles using agents such as potassium permanganate or hydrogen peroxide.
  • Reduction: Reduction reactions can convert N'-benzyl-N'-methylpentane-1,5-diamine into primary amines or other reduced forms using reducing agents like lithium aluminum hydride or sodium borohydride.
  • Substitution: The amine groups can engage in nucleophilic substitution reactions, leading to the formation of various derivatives when reacted with alkyl halides or acyl chlorides.

The specific products formed depend on the reaction conditions and reagents used. For example, oxidation may yield imines while reduction can produce primary amines.

The biological activity of N'-benzyl-N'-methylpentane-1,5-diamine is primarily linked to its role as a ligand in biochemical assays and its potential interactions with enzymes. It may act as an inhibitor or activator depending on the molecular targets it interacts with. This compound's ability to modulate enzyme activity or receptor functions makes it valuable in biological research, particularly in studies involving enzyme mechanisms.

Synthetic Routes

The synthesis of N'-benzyl-N'-methylpentane-1,5-diamine typically involves the reaction of benzylamine with N-methylpentane-1,5-diamine under controlled conditions. The reaction is often performed in a suitable solvent with a catalyst to facilitate product formation.

Industrial Production

In industrial settings, more efficient methods such as continuous flow synthesis may be employed. This approach allows for better control over reaction parameters and results in higher purity products. Advanced catalysts and optimized conditions further enhance the efficiency of the synthesis process.

Similar Compounds

  • 2-Methylpentane-1,5-diamine
  • Hexamethylenediamine

Uniqueness

N'-benzyl-N'-methylpentane-1,5-diamine is unique due to the combination of both benzyl and methyl groups attached to its nitrogen atoms. This structural feature imparts specific chemical properties that distinguish it from other diamines like 2-methylpentane-1,5-diamine and hexamethylenediamine, which lack these substituents. The presence of these groups enhances its reactivity and suitability for specialized applications in research and industry.

XLogP3

1.9

Dates

Modify: 2024-04-15

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